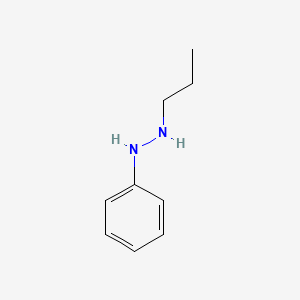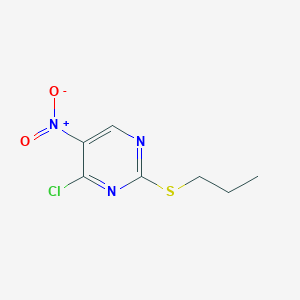
5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions typically involve the use of solvents like chloroform and methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester is widely used in scientific research, particularly in the following fields:
Mécanisme D'action
The mechanism of action of 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the desired effects . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester include:
- Benzoic acid, 2-methoxy-, methyl ester
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, 3-methoxy-, methyl ester
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity .
Propriétés
Formule moléculaire |
C19H20N2O6 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
methyl 5-amino-2-[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenoxy]benzoate |
InChI |
InChI=1S/C19H20N2O6/c1-25-17(22)9-10-21-18(23)12-3-6-14(7-4-12)27-16-8-5-13(20)11-15(16)19(24)26-2/h3-8,11H,9-10,20H2,1-2H3,(H,21,23) |
Clé InChI |
ZYMCRMCSKGOXPA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCNC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)










